Cas no 1912432-14-4 (2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine)

2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a fluorinated heterocyclic compound featuring a pyridine core substituted with a fluoro group at the 2-position and a 4-(trifluoromethyl)piperidin-1-yl moiety at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine ring contributes to conformational flexibility. Its fluorine substituents further improve binding affinity and bioavailability. This compound is particularly useful in the development of bioactive molecules, serving as a versatile scaffold for drug discovery targeting CNS disorders, inflammation, or infectious diseases. Its synthetic utility lies in its compatibility with cross-coupling and functionalization reactions.
2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine structure
1912432-14-4 structure
Product Name:2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine
CAS No:1912432-14-4
MF:C11H12F4N2
MW:248.219996452332
CID:5720071
PubChem ID:104032080
Update Time:2025-10-28

2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine
    • starbld0046892
    • AKOS040796038
    • F1908-2686
    • 2-Fluoro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine
    • 1912432-14-4
    • Pyridine, 2-fluoro-4-[4-(trifluoromethyl)-1-piperidinyl]-
    • 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine
    • Inchi: 1S/C11H12F4N2/c12-10-7-9(1-4-16-10)17-5-2-8(3-6-17)11(13,14)15/h1,4,7-8H,2-3,5-6H2
    • InChI Key: OLGHVQHUZLXYMC-UHFFFAOYSA-N
    • SMILES: FC(C1CCN(C2C=CN=C(C=2)F)CC1)(F)F

Computed Properties

  • Exact Mass: 248.09366104g/mol
  • Monoisotopic Mass: 248.09366104g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 16.1Ų

Experimental Properties

  • Density: 1.291±0.06 g/cm3(Predicted)
  • Boiling Point: 300.0±42.0 °C(Predicted)
  • pka: 5.29±0.10(Predicted)

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Additional information on 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine

2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine: A Comprehensive Overview

The compound with CAS No. 1912432-14-4, known as 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a fluorine atom and a piperidine moiety substituted with a trifluoromethyl group. The combination of these functional groups imparts distinctive chemical and physical properties, making it a valuable compound for various applications.

2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is synthesized through a series of well-established organic reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and coupling reactions. Recent advancements in catalytic methods have enabled the synthesis of this compound with higher yields and improved purity. The use of transition metal catalysts, such as palladium complexes, has been particularly effective in facilitating the formation of the piperidine-pyridine hybrid structure.

The structural uniqueness of 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine lies in its ability to act as both an electron-deficient and electron-rich aromatic system depending on the substituents. The pyridine ring, being inherently electron-deficient due to the presence of nitrogen, can engage in various π-interactions and hydrogen bonding. Meanwhile, the piperidine moiety introduces steric bulk and additional electronic effects through the trifluoromethyl group. This duality makes the compound versatile in its reactivity and applicability.

One of the most promising applications of 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is in drug discovery. Recent studies have highlighted its potential as a lead compound for developing novel pharmaceutical agents targeting various diseases. For instance, researchers have explored its role as an inhibitor of kinase enzymes, which are critical in cellular signaling pathways associated with cancer and inflammatory disorders. The trifluoromethyl group contributes significantly to the compound's lipophilicity and bioavailability, making it an attractive candidate for drug development.

In addition to its pharmacological applications, 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yli]pyridine has found utility in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and as a ligand in organometallic compounds. Recent breakthroughs in asymmetric catalysis have demonstrated the compound's potential as a chiral ligand for enantioselective reactions, paving the way for its use in synthesizing complex chiral molecules.

The latest research on 2-fluoro-pyridine derivatives has also focused on their role in energy-related applications. Scientists have investigated their potential as components in organic photovoltaic devices (OPVs) due to their ability to absorb light across a broad spectrum. The incorporation of fluorinated groups enhances the electronic properties of these materials, making them suitable for efficient charge transport layers.

Furthermore, 2-fluoro-pyridines have been explored for their environmental applications. Recent studies have demonstrated their effectiveness as catalysts in water treatment processes, particularly in removing heavy metal ions from contaminated water sources. The unique electronic configuration of these compounds allows them to form stable metal-ligand complexes, facilitating efficient metal ion adsorption.

In conclusion, 2-fluoro-pyridines, represented by CAS No. 1912432_14_4 (2-fluoro-pyridine derivative), are versatile compounds with diverse applications across multiple disciplines. Their unique chemical structure and functional groups make them valuable tools for advancing drug discovery, materials science, and environmental technologies. As research continues to uncover new insights into their properties and potential uses, this class of compounds is poised to play an increasingly important role in addressing some of the most pressing challenges in modern science.

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